Pentaacetyliopamidol

Description

Historical Context and Evolution of Academic Inquiry

The development of iodinated contrast agents dates back to the early 20th century, with significant advancements aimed at improving efficacy and reducing patient risk. jcpres.comnih.govresearchgate.net Early ionic, high-osmolarity contrast media were associated with a higher incidence of adverse reactions. beilupharma.com This led to the development of non-ionic, low-osmolar agents like Iopamidol (B1672082) in the 1970s, which offered a significant improvement in safety.

The academic and industrial inquiry into Pentaacetyliopamidol is intrinsically linked to the synthesis of Iopamidol. The synthesis of Iopamidol involves a multi-step process, with this compound emerging as a critical, isolatable intermediate. evitachem.comnih.gov A key step in this process is the reaction of 5-amino-2,4,6-triiodoisophthalyl dichloride with 2(S)-acetoxypropionyl chloride, followed by reaction with serinol to form an acetylated intermediate, which is then further processed to yield this compound. google.com The final step to produce Iopamidol is the hydrolysis of this compound. evitachem.comambeed.com

The evolution of research surrounding this compound has been driven by the need to optimize the Iopamidol manufacturing process, focusing on yield, purity, and the reduction of impurities. nih.govgoogle.com

Significance in Contemporary Chemical and Pharmaceutical Research

This compound's primary significance lies in its role as a direct precursor to Iopamidol. evitachem.com The purity and yield of this compound directly impact the quality and cost-effectiveness of the final Iopamidol product. Consequently, research continues to focus on refining the synthetic route to and purification of this compound. google.comgoogleapis.com

Furthermore, this compound and related acetylated compounds are important as reference standards in the quality control of Iopamidol. synzeal.compharmaffiliates.com The presence of residual acetylated compounds as impurities in the final drug product is a critical quality attribute that must be carefully monitored and controlled to meet stringent pharmacopeial standards. nih.govdaicelpharmastandards.com The development of analytical methods to detect and quantify these impurities is an ongoing area of research. daicelpharmastandards.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The objective is to detail its historical context within the development of iodinated contrast agents and to elucidate its significance in modern chemical and pharmaceutical research, particularly in the synthesis and quality control of Iopamidol. The content will adhere strictly to the chemical and pharmaceutical aspects of this compound, based on available scientific literature.

Research Findings

Synthesis of this compound

The synthesis of this compound is a crucial step in the production of Iopamidol. A common synthetic route involves the following key transformations:

Amidation: The process often starts with N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide. evitachem.comnih.gov

Acylation: This intermediate is then acylated. For instance, it can be reacted with 2(S)-acetoxypropionyl chloride. nih.gov

Hydrolysis: The resulting fully acetylated compound, this compound, is then isolated. To obtain the final product, Iopamidol, this compound undergoes hydrolysis, typically using hydrochloric acid in methanol (B129727), to remove the acetyl groups. evitachem.comnih.govambeed.com

The table below summarizes the key reactants and products in a typical synthesis of Iopamidol where this compound is an intermediate.

| Step | Key Reactant(s) | Key Product | Purpose |

| 1 | 5-amino-2,4,6-triiodoisophthalyl dichloride, Serinol | Acetyliopamidol intermediate | Formation of the core structure |

| 2 | Acetyliopamidol intermediate, Acetic Anhydride (B1165640) | This compound | Protection of hydroxyl groups and facilitation of purification |

| 3 | This compound , Hydrochloric Acid/Methanol | Iopamidol | Deprotection to yield the active pharmaceutical ingredient |

This is a simplified representation of the synthesis process.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₂I₃N₃O₁₃ |

| Molecular Weight | 987.26 g/mol |

| IUPAC Name | [3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate |

| CAS Number | 289890-55-7 |

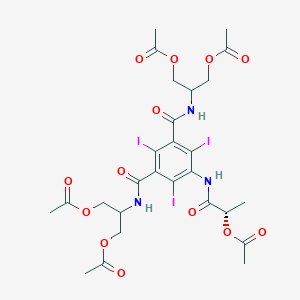

Structure

2D Structure

Properties

IUPAC Name |

[3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWGNAGGXTUGOV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32I3N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460400 | |

| Record name | Penta-O-acetyliopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289890-55-7 | |

| Record name | Pentaacetyliopamidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289890557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-O-acetyliopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAACETYLIOPAMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDKPPA18K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Pentaacetyliopamidol

Established Synthetic Routes to Pentaacetyliopamidol

The synthesis of this compound is a well-documented process, primarily revolving around the acylation of a substituted tri-iodinated benzene (B151609) ring. evitachem.comnih.govgoogle.com This core structure is responsible for the radiopaque properties of the final Iopamidol (B1672082) product.

Multi-Step Reaction Sequences and Optimization Strategies

The synthesis of this compound is a multi-step process that begins with the precursor N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide. evitachem.comnih.gov This starting material is dissolved in a solvent such as dimethylacetamide (DMA). nih.gov

A key step involves the reaction with 2(S)-acetoxypropionyl chloride. nih.govgoogle.com This reaction is typically stirred at room temperature for approximately two hours. nih.gov The reaction is then quenched, often by the slow addition of isopropanol, to precipitate the this compound product. nih.gov The resulting solid is collected by filtration, washed with a suitable solvent like isopropanol, and dried. nih.gov This process has been reported to yield around 90% of the desired product. nih.gov

Subsequent to its formation, this compound is converted to Iopamidol. This is achieved through a hydrolysis reaction, typically by refluxing with aqueous hydrochloric acid in methanol (B129727) for an extended period, for instance, around 30 hours. nih.govambeed.com After the reaction, the methanol is removed by distillation, and the residue is dissolved in water. nih.gov The acidic solution is then neutralized using an acid-scavenging resin. nih.govambeed.com Further purification involves passing the aqueous solution through a column containing a polymer absorption resin, such as Amberlite XAD-16, to remove impurities. nih.govgoogle.comambeed.com

| Step | Reagents and Conditions | Purpose |

| 1 | N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide, Dimethylacetamide (DMA) | Dissolution of starting material |

| 2 | 2(S)-acetoxypropionyl chloride, Room temperature | Acylation to form this compound |

| 3 | Isopropanol | Quenching and precipitation of product |

| 4 | Filtration and washing | Isolation of crude this compound |

| 5 | Methanol, Aqueous Hydrochloric Acid, Reflux | Hydrolysis of acetyl groups to form Iopamidol |

| 6 | Acid-scavenging resin | Neutralization of excess acid |

| 7 | Polymer absorption resin (e.g., Amberlite XAD-16) | Purification of Iopamidol |

Stereochemical Considerations in Synthesis

The synthesis of Iopamidol, and by extension its precursor this compound, involves a specific stereoisomer. The process utilizes 2(S)-acetoxypropionyl chloride, which introduces a chiral center into the molecule. nih.govgoogle.com The "S" configuration is crucial for the biological activity and safety profile of the final Iopamidol drug. google.com The use of the specific (S)-enantiomer ensures the formation of the correct stereoisomer of this compound, which is essential for the subsequent conversion to the active pharmaceutical ingredient. nih.govgoogle.com The stereochemistry is defined according to the IUPAC 1974 Recommendations for Section E, Fundamental Stereochemistry. google.comgoogle.com

Novel Synthetic Approaches and Catalyst Development

While the established synthetic route is effective, research continues to explore novel approaches and catalyst development to improve efficiency and reduce costs. The complexity and expense of the synthesis and purification of non-ionic contrast agents like Iopamidol drive this innovation. google.com The development of more efficient catalytic systems could streamline the multi-step process. For instance, research into bifunctional mono-N-protected amino acid ligands has shown promise in accelerating and improving the selectivity of palladium-catalyzed reactions, which could have applications in similar complex syntheses. nih.gov The goal of these efforts is to create more practical and environmentally friendly synthetic pathways. nih.govnih.gov

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound and the synthesis of its analogues are important for research purposes, including the development of new imaging probes and the study of structure-activity relationships. nih.gov

Acetylation and Protecting Group Chemistry

Acetylation is a fundamental process in the synthesis of this compound, where acetyl groups act as protecting groups for the hydroxyl and amino functionalities. google.comwillingdoncollege.ac.in A protecting group is a molecular framework that is temporarily attached to a functional group to block its reactivity during subsequent chemical modifications elsewhere in the molecule. organic-chemistry.org In this case, the five acetyl groups in this compound mask the reactive hydroxyl and amino groups of the Iopamidol structure. nih.gov

The acetyl groups are introduced using reagents like acetic anhydride (B1165640) or 2(S)-acetoxypropionyl chloride. evitachem.comnih.gov These protecting groups are stable under the reaction conditions for the core synthesis but can be removed under specific conditions, typically acidic hydrolysis, to yield the final Iopamidol product. nih.govgoogle.comambeed.com The choice of protecting groups is critical to the success of a multi-step synthesis, and they must be readily introduced and removed with high yields. organic-chemistry.org

Functionalization and Modification for Research Probes

The functional groups on the this compound molecule can be modified to create research probes. Derivatization strategies can be employed to attach various labels or functional moieties to the core structure. For example, different acyl groups could be used instead of acetyl groups to alter the properties of the molecule. google.com The development of such derivatives allows for the investigation of how structural changes affect the behavior of the molecule, which is crucial for designing new compounds with specific properties. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are often used to analyze these derivatized compounds. researchgate.netresearchgate.netnih.gov

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Advanced spectroscopic methods are indispensable for delineating the intricate molecular architecture of Pentaacetyliopamidol. unimelb.edu.auresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule. nptel.ac.inipb.pt In a typical analysis of this compound, specific chemical shifts (δ) are observed, which correspond to the different types of protons and carbons. google.comgoogle.comgoogle.com

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Technique | Observed Chemical Shifts (δ, ppm) and Multiplicities | Interpretation |

|---|---|---|---|

| ¹H | 1D NMR | 1.5 (d, 3H), 2.0 (s, 12H), 2.1 (s, 3H), 4.1 (m, 8H), 4.3 (m, 2H), 5.2 (q, 1H), 8.8 (d, 1H), 8.9 (t, 1H), 10.1 (s, 1H) google.comgoogle.comgoogleapis.com | Signals correspond to methyl, methylene, and methine protons in the various acetyl and side-chain moieties, as well as aromatic and amide protons. |

| ¹³C | 1D NMR | 17.6, 20.8, 47.0, 62.1, 69.4, 90.1, 99.0, 142.4, 149.6, 168.0, 169.1, 169.5, 170.3 google.com | Resonances are indicative of the carbonyl carbons of the acetyl and amide groups, the carbons of the benzene (B151609) ring, and the aliphatic carbons of the side chains. |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. khanacademy.org It is instrumental in confirming the molecular weight of this compound and providing information about its elemental composition. nih.govgenedata.comyoutube.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₂₇H₃₂I₃N₃O₁₃. nih.gov

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as acetyl groups or parts of the side chains. nih.gov

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govyoutube.com To perform this analysis, a single crystal of this compound of suitable quality must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.orgmpg.de

The solid-state structure of this compound would reveal critical information, including:

The precise bond lengths and angles within the molecule.

The conformation of the flexible side chains.

The nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. goettingen-research-online.de

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry provides valuable insights into the conformational preferences and dynamic behavior of molecules like this compound. nih.govnih.govchemistrysteps.comorganicchemistrytutor.com Molecular mechanics and quantum mechanics calculations can be used to:

Predict the most stable conformations of the molecule in the gas phase or in solution. chemistrysteps.com

Analyze the energy barriers between different conformations. youtube.com

Simulate the molecule's dynamic behavior over time.

These computational studies complement experimental data from NMR and X-ray crystallography, providing a more complete picture of the molecule's structural landscape. For a molecule with several rotatable bonds like this compound, computational analysis is crucial for understanding the range of shapes it can adopt. nih.govnih.gov

Chiral Resolution and Stereoisomer Characterization

This compound possesses chiral centers, meaning it can exist as different stereoisomers. msu.edu The specific stereochemistry is derived from its precursor, Iopamidol (B1672082), which contains a chiral center in the (S)-2-hydroxypropionylamino side chain. nih.gov

The characterization and separation of these stereoisomers are critical, as different stereoisomers can exhibit different biological activities. nih.govnih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers and diastereomers. chrom-china.com This technique allows for the isolation and quantification of the different stereoisomers of this compound.

Polarimetry: The optical activity of each isolated stereoisomer can be measured using a polarimeter. Enantiomers will rotate the plane of polarized light to an equal but opposite degree. msu.edu

The combination of chiral separation techniques and spectroscopic methods allows for the complete stereochemical assignment of this compound, ensuring a comprehensive understanding of its three-dimensional structure.

Mechanistic Investigations of Pentaacetyliopamidol Reactivity

Reaction Mechanism Elucidation in Synthesis and Conversion Processes

The synthesis of Iopamidol (B1672082), and consequently its precursor Pentaacetyliopamidol, typically begins with 5-amino-2,4,6-triiodoisophthalic acid. A crucial step involves the conversion of this starting material into 5-amino-2,4,6-triiodoisophthaloyl dichloride. evitachem.comjustia.com This is often achieved by reacting the isophthalic acid with a chlorinating agent like thionyl chloride. justia.com

The formation of this compound proceeds through the reaction of an intermediate with (S)-2-acetoxypropanoyl chloride. A common pathway involves the initial reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with two equivalents of 2-amino-1,3-propanediol (B45262) (serinol) to form a diamide (B1670390) intermediate, 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide. google.com This intermediate possesses free amino and hydroxyl groups.

The subsequent acylation of this diamide intermediate is a critical step. The four hydroxyl groups and the amino group are acetylated to form this compound. Specifically, the intermediate is dissolved in a suitable solvent like dimethylacetamide (DMA), and (S)-2-acetoxypropionyl chloride is added. google.com The reaction is typically stirred at room temperature. google.com The mechanism involves the nucleophilic attack of the hydroxyl and amino groups on the electrophilic carbonyl carbon of the acetylating agent. The reaction is then quenched, often with an alcohol like isopropanol, and neutralized. google.com

The conversion of this compound to Iopamidol involves a selective deacetylation step. This hydrolysis is carefully controlled to remove the acetyl groups from the hydroxyl functions while leaving the N-acetyl group intact. This is often achieved using a base, such as ammonium (B1175870) hydroxide, sometimes in the presence of silica (B1680970) gel to aid in the purification process.

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for the synthesis and conversion of this compound are not extensively detailed in publicly available literature, general principles of reaction kinetics and thermodynamics can be applied to understand these transformations. The study of reaction kinetics provides insights into the rate of a reaction and the factors that influence it, which is essential for process optimization and control. plos.org

The acylation of the diamide intermediate to form this compound is a multi-step process. The rate of this reaction would be dependent on several factors, including the concentration of the reactants (the diamide and the acetylating agent), the temperature, and the nature of the solvent. The reaction likely follows a second-order rate law, where the rate is proportional to the concentration of both reactants. plos.org

The deacetylation of this compound to Iopamidol is a hydrolysis reaction. The kinetics of this step are critical to ensure selective removal of the O-acetyl groups without affecting the N-acetyl group. The rate of hydrolysis can be controlled by factors such as the concentration of the base, temperature, and reaction time.

Table 1: Key Transformations and Influencing Factors

| Transformation | Reaction Type | Key Reactants | Potential Kinetic Factors | Potential Thermodynamic Parameters |

|---|---|---|---|---|

| Formation of 5-amino-2,4,6-triiodoisophthaloyl dichloride | Chlorination | 5-amino-2,4,6-triiodoisophthalic acid, Thionyl chloride | Concentration, Temperature, Catalyst | ΔH < 0 (Exothermic), ΔG < 0 (Spontaneous) |

| Formation of Diamide Intermediate | Amidation | 5-amino-2,4,6-triiodoisophthaloyl dichloride, Serinol | Concentration, Temperature, Solvent | ΔH < 0 (Exothermic), ΔG < 0 (Spontaneous) |

| Formation of this compound | Acetylation | Diamide intermediate, (S)-2-acetoxypropionyl chloride | Concentration, Temperature, Solvent | ΔH < 0 (Exothermic), ΔG < 0 (Spontaneous) |

| Conversion to Iopamidol | Deacetylation (Hydrolysis) | This compound, Base (e.g., NH4OH) | Concentration of base, Temperature, Time | ΔG < 0 (Spontaneous) |

Reactivity Profiling and Stability Assessment

The reactivity profile of this compound is largely determined by the presence of multiple functional groups, primarily the five acetyl groups and the tri-iodinated benzene (B151609) ring. The acetyl groups, particularly the ester linkages, are susceptible to hydrolysis under both acidic and basic conditions. This reactivity is exploited in the final step of Iopamidol synthesis, where selective hydrolysis is desired.

Stability assessment of this compound is crucial for determining appropriate storage conditions and shelf-life. The primary degradation pathway is likely hydrolysis of the acetyl groups, which would lead to the formation of partially deacetylated impurities. The rate of this degradation would be influenced by factors such as pH, temperature, and the presence of moisture.

The tri-iodinated aromatic ring is generally stable but can be susceptible to de-iodination under certain harsh conditions, although this is less common under typical synthetic and storage conditions.

Impurities can arise during the synthesis of Iopamidol, and some of these may be related to the reactivity of this compound or its precursors. For instance, incomplete acetylation would result in impurities with fewer than five acetyl groups. Conversely, side reactions during the synthesis of the initial building blocks can introduce impurities that are carried through to the final product. nih.govdaicelpharmastandards.com The control of these impurities is a critical aspect of the manufacturing process to ensure the purity and safety of the final Iopamidol product. daicelpharmastandards.com High-performance liquid chromatography (HPLC) is a key analytical technique used for impurity profiling and quantification. daicelpharmastandards.com

Solvent Effects and Reaction Environment Influences

The choice of solvent plays a critical role in the synthesis and conversion of this compound, influencing reaction rates, yields, and the formation of impurities. rsc.org Solvents can affect the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. rsc.orgfrontiersin.org

In the synthesis of this compound, polar aprotic solvents like dimethylacetamide (DMA) are commonly used. google.com These solvents are effective at dissolving the polar intermediates and reactants. The polarity of the solvent can influence the rate of nucleophilic substitution reactions. youtube.com For instance, a polar solvent can stabilize the charged intermediates and transition states that are often involved in these reactions, thereby increasing the reaction rate.

The reaction environment, including temperature and pH, also has a significant impact. The acetylation step is typically carried out at room temperature to control the reaction rate and minimize side reactions. google.com The subsequent deacetylation step requires careful control of pH and temperature to achieve selective hydrolysis of the O-acetyl groups.

The presence of a base, such as tributylamine, is often required in the amidation step to neutralize the hydrochloric acid that is formed as a byproduct. google.com The choice and amount of base can influence the reaction rate and prevent unwanted side reactions.

Table 2: Influence of Solvents on Key Reactions

| Reaction Step | Common Solvent(s) | Role of Solvent | Potential Effects |

|---|---|---|---|

| Formation of this compound | Dimethylacetamide (DMA) | Dissolves polar reactants, Stabilizes transition states | Influences reaction rate and yield |

| Conversion to Iopamidol | Water, Alcohols (e.g., Ethanol) | Reactant in hydrolysis, Dissolves reactants and products | Affects selectivity of deacetylation |

| Purification | Isopropanol, Ethanol, Acetonitrile (B52724)/Ethanol mixture | Crystallization and washing of product | Removes impurities |

Analytical Methodologies for Research of Pentaacetyliopamidol

Chromatographic Separations for Purity and Impurity Profiling

Chromatographic techniques are fundamental in separating Pentaacetyliopamidol from its impurities, which may arise during the synthesis process. unodc.orgbiomedres.us Impurity profiling is a crucial aspect of pharmaceutical development and quality control, providing a detailed chemical signature of a sample. unodc.org The goal is to identify and quantify all significant components to ensure the product meets stringent quality standards. biomedres.us

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and impurity analysis of non-volatile and thermally unstable compounds like this compound. biomedres.us The development of a robust HPLC method involves a systematic process of scouting, optimization, and validation. thermofisher.com

Method Development Steps:

Technique and Detector Selection: Reversed-phase HPLC is commonly employed, leveraging the polarity differences between this compound and its impurities. youtube.com A UV detector is often suitable, given that the molecule possesses chromophores. americanpharmaceuticalreview.com

Stationary and Mobile Phase Optimization: The selection of the HPLC column (stationary phase) and the mobile phase composition is critical. youtube.comamericanpharmaceuticalreview.com A C18 column is a common starting point. nih.govresearchgate.net The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized through gradient elution to achieve the best separation of all components. youtube.comnih.govtransharmreduction.org The pH of the mobile phase is also a key parameter to control the retention and resolution of ionizable compounds. youtube.com

Instrumental Parameter Adjustment: Flow rate, column temperature, and injection volume are fine-tuned to optimize peak shape, resolution, and analysis time. americanpharmaceuticalreview.comtransharmreduction.org

A well-developed HPLC method can effectively separate this compound from related substances, ensuring accurate quantification and purity assessment. researchgate.nettransharmreduction.org The specificity of the method is paramount, ensuring that the analyte peak is free from interference from other components. transharmreduction.orgelementlabsolutions.com

Interactive Data Table: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 5 µm particle size | Stationary phase for separation based on polarity. |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate) | Controls pH and provides the aqueous component for separation. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control elution strength. |

| Elution Mode | Gradient | Varies mobile phase composition for optimal separation of complex mixtures. |

| Flow Rate | 1.0 - 1.5 mL/min | Influences analysis time and separation efficiency. |

| Column Temp. | 25 - 40 °C | Affects viscosity and retention times. |

| Detection | UV at a specific wavelength (e.g., 240-270 nm) | Quantifies the analyte based on its light absorbance. nih.gov |

| Injection Vol. | 10 - 20 µL | Volume of sample introduced into the system. |

This table represents a generalized set of parameters and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wikipedia.org It is a highly effective technique for the analysis of volatile and semi-volatile compounds. thermofisher.comfilab.fr While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for identifying and quantifying volatile impurities, such as residual solvents, that may be present from the synthesis process. filab.fr

The process involves vaporizing the sample, separating its components on a GC column, and then detecting and identifying them with a mass spectrometer. thermofisher.com The mass spectrometer provides detailed structural information, making it a "gold standard" for forensic substance identification. wikipedia.org

Capillary Electrophoresis (CE) for Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. nih.gov It has gained significant interest for the characterization of various molecules due to its high resolving power and efficiency. nih.gov CE can be particularly useful for assessing the charge heterogeneity of compounds and for separating closely related impurities. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), can be applied to characterize the purity and stability of pharmaceutical intermediates. nih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power by providing an additional dimension of separation and identification. rjpn.org

Spectrometric Quantification and Detection Techniques

Spectrometric techniques are essential for both the quantification and structural elucidation of this compound and its impurities.

UV-Visible Spectroscopy: As part of HPLC detection, UV-Vis spectroscopy is used for quantification by measuring the absorbance of the analyte at a specific wavelength. nih.govactascientific.com The choice of wavelength is critical for achieving optimal sensitivity and selectivity.

Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides mass-to-charge ratio data, which is crucial for identifying unknown impurities and confirming the molecular weight of this compound. nih.govijpsjournal.com Techniques like electrospray ionization (ESI) are commonly used for LC-MS analysis of polar molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The chemical shifts and splitting patterns of the protons provide a detailed fingerprint of the molecule's structure. For instance, the ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic signals for the acetyl and other protons in the molecule. google.com

Advanced Hyphenated Techniques in Analytical Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in pharmaceutical analysis. rjpn.orgactascientific.com They provide a wealth of information from a single analysis. rjpn.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for the analysis of pharmaceutical compounds. ijpsjournal.com It combines the superior separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. nih.govijpsjournal.com LC-MS is invaluable for impurity profiling, as it can detect and identify impurities at very low levels. biomedres.us Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information for the unambiguous identification of impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As previously mentioned, this technique is ideal for the analysis of volatile and semi-volatile impurities. wikipedia.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples HPLC with NMR spectroscopy, allowing for the online structural elucidation of separated compounds without the need for fraction collection. slideshare.net

The use of these advanced techniques allows for a comprehensive understanding of the chemical composition of this compound samples. nih.gov

Validation and Quality Control in Research Methodologies

Analytical method validation is a critical process in pharmaceutical research and quality control. particle.dkadryan.com It provides documented evidence that an analytical procedure is suitable for its intended purpose. particle.dkich.org The validation process ensures that the method is reliable, reproducible, and accurate. labmanager.com

Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include: ich.orglabmanager.com

Specificity: The ability of the method to measure the analyte of interest accurately and specifically in the presence of other components such as impurities or matrix components. elementlabsolutions.comich.org This can be assessed by checking for interference from blank solutions and by analyzing samples spiked with known impurities. transharmreduction.org

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standards at different concentrations. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. transharmreduction.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision). ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. adryan.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com

Interactive Data Table: Key Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the main peak. | Peak purity index should be greater than a set threshold. |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.99. nih.gov |

| Accuracy | Closeness of measured value to the true value. | Recovery of 98.0% to 102.0%. |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Robustness | Insensitivity to small changes in method parameters. | RSD of results under varied conditions should be within acceptable limits. |

Acceptance criteria can vary depending on the specific application and regulatory requirements.

Quality control in research involves the implementation of these validated methods to ensure the ongoing quality and consistency of the material being studied. core.ac.ukresearchgate.net This includes regular system suitability checks to ensure the analytical system is performing correctly before running samples. labmanager.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pentaacetyliopamidol

Theoretical Frameworks and Computational Approaches in SAR/SPR

The conceptual foundation of SAR/SPR lies in the principle that the biological activity and physicochemical properties of a chemical compound are directly related to its molecular structure. oncodesign-services.comchemrxiv.orgresearchgate.net SAR studies explore how modifications to a molecule's structure affect its biological interactions, while SPR investigates the correlation between structure and physical or chemical properties like solubility or reactivity. chemrxiv.orgnih.gov By systematically altering functional groups or other structural features, chemists can deduce which parts of a molecule are responsible for its effects, guiding the optimization of lead compounds. oncodesign-services.comnih.gov

In the context of Pentaacetyliopamidol and its derivatives, computational chemistry provides essential tools for elucidating these relationships. Theoretical frameworks and computational approaches are invaluable for predicting molecular behavior and guiding synthetic efforts.

Density Functional Theory (DFT): This quantum mechanical method is used to calculate the electronic structure of molecules. nih.govacs.org For a molecule like this compound, DFT can predict properties such as orbital energies, charge distributions, and reaction pathways. nih.govacs.org This information is critical for understanding reactivity, for instance, in the deacetylation step to form Iopamidol (B1672082).

Molecular Dynamics (MD) and Simulations: These methods simulate the movement of atoms and molecules over time, providing insight into conformational dynamics. units.it For complex molecules like Iopamidol and its precursors, which can exist as multiple conformational isomers (atropisomers) due to hindered rotation around single bonds, MD simulations are crucial for understanding their behavior in solution. researchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While more relevant for the final drug-target interaction, docking principles can be applied to understand intermolecular interactions between precursor molecules or with catalysts.

Deep Learning and SMILES Syntax Analysis: Modern approaches utilize deep learning architectures to analyze linear notations of molecular structures, such as SMILES (Simplified Molecular-Input Line-Entry System), to identify structure-property relationships without the need for predefined structural descriptors. chemrxiv.orgnih.gov

These computational tools generate quantitative data, known as molecular descriptors, which form the basis for Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models.

Correlation of Structural Modifications with Precursor Functionality

This compound's primary function is to serve as a protected, stable intermediate that facilitates the high-yield, stereospecific synthesis of Iopamidol. google.com Its structure is precisely designed for this role, and any modification can significantly impact its functionality.

The core function of the five acetyl groups in this compound is to act as protecting groups for the hydroxyl moieties on the two N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] side chains and for the hydroxyl group on the (S)-lactyl side chain. google.com This protection is essential during the acylation of the 5-amino group of the triiodinated benzene (B151609) ring with (S)-2-acetoxypropionyl chloride. Without these protecting groups, the highly reactive acyl chloride could react non-selectively with the various hydroxyl and amino groups, leading to a complex mixture of undesired products and a very low yield of the target molecule.

The conversion of this compound to Iopamidol involves a hydrolysis (or transesterification) reaction, typically using hydrochloric acid in methanol (B129727), to remove these five acetyl groups. google.comnih.govambeed.comquizlet.com This deprotection step unmasks the hydrophilic hydroxyl groups, which are critical for the high water solubility and low osmolality of the final Iopamidol product.

Structural modifications, whether intentional or arising as impurities during synthesis, directly affect the precursor's function. For example, incomplete iodination of the benzene ring leads to impurities that lack the full complement of three iodine atoms necessary for optimal radiopacity.

| Feature | This compound (Target Precursor) | Iopamidol Impurity K (Example Modification) | Impact of Modification |

| Iodination Pattern | 2,4,6-triiodo | 2,4-diiodo (lacks iodine at position 6) | Reduced X-ray attenuation, compromising the efficacy of the final contrast agent. |

| Precursor Role | Correctly functionalized for conversion to Iopamidol. | Represents a failure in an early synthetic step (iodination) ; will not yield Iopamidol. | Highlights the importance of complete iodination for precursor integrity. |

| Acetylation | Five acetyl groups protecting hydroxyls. | May or may not be fully acetylated depending on when the impurity is carried through. | Incomplete protection leads to side reactions and reduced yield. |

This table illustrates how a structural deviation (incomplete iodination) fundamentally alters the precursor's suitability for producing the desired final compound.

Exploration of Stereochemical Influence on Reactivity and Function

Stereochemistry plays a definitive role in the synthesis and function of Iopamidol, and this control is established at the precursor stage. The final Iopamidol molecule possesses a specific stereocenter in the 5-serinamide side chain, which must have the (S)-configuration. evitachem.comgoogle.com

This stereochemical precision is achieved through the use of a chiral acylating agent, (S)-2-acetoxypropionyl chloride , during the synthesis of this compound from its tetraacetyl-amino precursor. google.comnih.gov The reaction is a stereospecific N-acylation, where the chirality of the reagent is directly transferred to the product.

The influence of this single chiral center is profound:

Atropisomerism: The bulky iodine atoms on the benzene ring, combined with the large side chains, hinder free rotation around the single bonds connecting the side chains to the ring. This gives rise to stable conformational isomers known as atropisomers. researchgate.netresearchgate.netresearchgate.net The specific (S)-stereochemistry of the lactyl group is a key factor in determining the relative populations and stability of these atropisomers, which impacts the physicochemical properties of Iopamidol solutions. researchgate.net

Biological Recognition: The precise 3D shape of a molecule is often critical for its interaction with biological systems. While Iopamidol is designed to be biologically inert, its specific stereochemistry ensures predictable and consistent behavior and clearance from the body.

If the racemic (a mixture of R and S forms) or the incorrect (R)-enantiomer of the acylating agent were used, the resulting product would be a mixture of stereoisomers or the incorrect isomer. This would lead to a final drug product with different physical properties (e.g., solubility, crystallization behavior) and potentially different biological clearance profiles, rendering it unsuitable for clinical use. Therefore, the stereochemical integrity of the precursor, this compound, is non-negotiable for the synthesis of Iopamidol.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR modeling represent a powerful computational strategy to formalize the relationship between a molecule's structure and its activity or properties. dergipark.org.trresearchgate.net These models build a mathematical correlation between numerically encoded structural features (molecular descriptors) and an observed experimental outcome. researchgate.netjapsonline.com

For a precursor like this compound, QSPR models would be particularly relevant for optimizing the manufacturing process. While QSAR is focused on biological activity, QSPR could be used to predict key chemical and physical properties. For instance, a QSPR model could be developed to predict:

The yield of the deacetylation reaction under various conditions.

The stability of the precursor under different storage conditions.

The tendency to form specific degradation products or impurities.

Physicochemical properties like solubility in different solvent systems.

The development of a QSAR/QSPR model involves several steps:

Data Set Selection: A series of structurally related compounds with known experimental data (e.g., reaction yield, property value) is compiled. japsonline.com

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated using computational software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking a subset of the most relevant descriptors to the experimental property. dergipark.org.trnih.gov

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. japsonline.com

Studies on related benzoic acid derivatives have successfully used QSPR to model properties like electrophoretic mobility, correlating it with descriptors related to molecular geometry, topology, and electronic charge distribution. nih.gov Other QSAR studies on benzoic acid derivatives have identified that factors like charge on carboxyl oxygen atoms and hydrophobicity are key to predicting inhibitory activity against enzymes. researchgate.net

| Descriptor Class | Specific Examples of Descriptors | Potential Property to Predict for this compound |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment researchgate.netacs.org | Reactivity in deacetylation, susceptibility to nucleophilic/electrophilic attack. |

| Topological | Molecular connectivity indices, Wiener index | Solubility, chromatographic retention time. |

| Geometrical/Steric | Molecular surface area, molecular volume, ovality | Rate of reaction, potential for steric hindrance. |

| Thermodynamic | Heat of formation, Gibbs free energy | Stability, equilibrium position of reactions. |

This table shows examples of molecular descriptor classes and how they could be applied in QSPR models to predict important properties of this compound relevant to its role as a synthetic intermediate.

By applying such models, chemists can predict the properties of hypothetical new precursors or optimize reaction conditions with fewer experiments, accelerating process development and improving efficiency.

Investigations in Experimental Biological Systems and Mechanistic Toxicology Research of Pentaacetyliopamidol

In Vitro Experimental Models for Mechanistic Studies

In vitro models are crucial for elucidating the potential mechanisms of toxicity of a compound at a cellular and molecular level, providing data that can guide further preclinical and clinical research.

Cell-Based Assays for Cellular Response Analysis

Cell-based assays are fundamental tools in toxicology to assess the effects of a chemical on cellular functions. mdpi.compharmaron.com These assays can measure a wide range of cellular responses, from viability and proliferation to specific signaling pathway activation or inhibition. mdpi.commdpi.com For a compound like Pentaacetyliopamidol, a battery of cell-based assays would be utilized to screen for potential cytotoxic effects and to understand the underlying mechanisms.

The process involves exposing various cell types, often including cell lines relevant to potential target organs (e.g., kidney cells, endothelial cells), to the compound. nih.gov Researchers can then monitor various endpoints such as cell viability, cell proliferation, apoptosis, and necrosis. mdpi.com High-content screening (HCS) platforms can be employed to simultaneously analyze multiple parameters, providing a comprehensive profile of the cellular response. frontiersin.org For instance, changes in organelle morphology and function, such as mitochondrial membrane potential or endoplasmic reticulum stress, can be quantitatively assessed to identify subcellular targets of toxicity. frontiersin.org While direct studies on this compound are lacking, the general approach is to use these assays to compare the toxicity profile of such a substance to its parent compound, Iopamidol (B1672082), to determine if modifications alter its interaction with cells.

Table 1: Illustrative Examples of Cell-Based Assays for Cellular Response Analysis

| Assay Type | Parameter Measured | Purpose |

|---|---|---|

| Viability Assays | ||

| MTT/XTT Assay | Mitochondrial dehydrogenase activity | Assesses cell metabolic activity as an indicator of viability. |

| LDH Release Assay | Lactate dehydrogenase in culture medium | Measures plasma membrane damage and cytotoxicity. |

| Apoptosis Assays | ||

| Caspase-3/7 Assay | Activity of executioner caspases | Detects activation of the apoptotic cell death pathway. |

| Annexin V Staining | Phosphatidylserine on outer cell membrane | Identifies early-stage apoptotic cells. |

| Genotoxicity Assays | ||

| Comet Assay | DNA strand breaks | Evaluates DNA damage at the single-cell level. |

| Micronucleus Test | Formation of micronuclei | Assesses chromosomal damage. |

| High-Content Screening |

Organoid and 3D Culture Systems in Research

To better mimic the complexity of in vivo tissues, three-dimensional (3D) cell culture models, including organoids and spheroids, are increasingly used in toxicological research. mdpi.comabcam.com These systems provide a more physiologically relevant environment by incorporating cell-cell and cell-matrix interactions that are absent in traditional 2D monolayer cultures. abcam.comfrontiersin.org

Organoids, derived from stem cells, can self-organize into structures that resemble the architecture and function of specific organs, such as the kidney or liver. nih.gov For a substance like this compound, kidney organoids would be a particularly relevant model to investigate potential nephrotoxicity, a known concern for iodinated contrast agents. These models can be used to study compound transport, metabolism, and injury in a more tissue-like context. frontiersin.orgfrontiersin.org Spheroid cultures, which are simpler 3D aggregates of cells, are also valuable for high-throughput screening of compound toxicity. corning.com The use of these advanced models could provide more predictive data on the potential effects of this compound in humans compared to standard 2D cell culture. abcam.com

Molecular Interactions with Biological Macromolecules

Understanding the interaction of a compound with biological macromolecules, particularly proteins, is key to elucidating its mechanism of action and potential for off-target effects. nih.gov Plasma protein binding is a critical parameter that influences the distribution, metabolism, and excretion of a drug. nih.govualberta.ca Techniques like equilibrium dialysis or ultrafiltration are standard methods to determine the fraction of a compound that is bound to plasma proteins like albumin. pharmaron.comresearchgate.net

While specific data for this compound is not available, studies on the parent compound Iopamidol indicate it has a low tendency to bind to plasma proteins. nih.gov It would be important to determine if the acetyl groups of this compound alter this characteristic. Furthermore, computational methods such as molecular dynamics simulations can predict the binding affinity of a small molecule to specific proteins, helping to identify potential molecular targets. plos.org These in silico approaches can screen for interactions with a wide range of proteins, providing hypotheses for further experimental validation. plos.orgveterinaryworld.org

In Vivo Experimental Models for Dispositional Research (Preclinical)

Preclinical in vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.

Animal Models for Systemic Fate and Biotransformation

For Iopamidol, animal studies in dogs and rabbits have shown that it is not significantly metabolized and is primarily excreted unchanged by the kidneys. drugfuture.com A key investigation for this compound would be to determine if it undergoes deacetylation in vivo to form Iopamidol or other metabolites. This would involve administering this compound to animal models and analyzing biological samples using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to identify and quantify the parent compound and any potential metabolites. nih.gov Genetically engineered mouse models, such as those with humanized livers, can also provide more predictive data on human-specific metabolic pathways. mdpi.com

Table 2: Key Pharmacokinetic Parameters from Animal Studies

| Parameter | Description | Relevance |

|---|---|---|

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |

| Tmax | Time to reach Cmax | Reflects the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound over time. |

| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the compound per unit time. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Microdialysis and Tissue Distribution Studies

To understand how a compound distributes into different tissues and organs, tissue distribution studies are performed. nih.govfrontiersin.org These studies typically involve administering the compound to animals, followed by collection of various tissues at different time points to measure the compound's concentration. nih.gov

Microdialysis is a minimally invasive technique that can be used to measure the unbound concentration of a compound in the interstitial fluid of specific tissues in a living animal. mdpi.com A small probe with a semipermeable membrane is implanted into a target tissue (e.g., brain, liver, kidney), and a physiological solution is perfused through it. pharmaffiliates.com The unbound compound in the tissue diffuses across the membrane into the perfusate, which is then collected and analyzed. pharmaffiliates.com This technique provides valuable information on the concentration of the compound at the site of action and can be used to assess blood-brain barrier penetration. mdpi.com For a compound like this compound, microdialysis in the kidney could provide real-time data on its local concentration and clearance, offering insights into its renal handling.

Mechanistic Toxicology Research of this compound

Mechanistic toxicology aims to understand the biochemical and molecular processes through which substances can exert harmful effects on living organisms. biomedicinej.com For iodinated contrast media like Iopamidol, a key focus of mechanistic research has been on renal (kidney) toxicity, as the kidneys are the primary route of excretion. fda.govnih.gov

Research into the cellular toxicity of Iopamidol points towards direct effects on renal tubular cells, which are crucial for kidney function. biomedicinej.com Studies on human embryonic kidney cells (HEK293T) have shown that Iopamidol can impair mitochondrial function. nih.govresearchgate.net This is a critical finding, as mitochondria are the primary energy producers within cells.

The proposed mechanisms of cellular toxicity for Iopamidol, and by extension potentially for this compound, include:

Mitochondrial Dysfunction: Exposure to Iopamidol has been shown to induce a depletion of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govresearchgate.net This is accompanied by a reduction in the mitochondrial membrane potential, which is essential for ATP synthesis. nih.govresearchgate.net

Induction of Apoptosis: Iopamidol has been observed to induce apoptosis, or programmed cell death, in endothelial cells and renal tubular cells. nih.govspandidos-publications.com This is linked to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. researchgate.net

Cellular Morphology Changes: Confocal microscopy has revealed that Iopamidol can induce changes in mitochondrial morphology, specifically mitochondrial fission, which is the division of a single mitochondrion into two or more smaller ones. nih.govresearchgate.net This process is often associated with cellular stress and apoptosis.

These cellular events suggest that a primary toxic mechanism could be the disruption of cellular energy metabolism and the initiation of cell death pathways, particularly in the kidneys.

"Omics" technologies are powerful tools used in toxicology to comprehensively analyze the changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system following exposure to a chemical. uni-konstanz.defrontiersin.org These technologies can help identify the specific molecular pathways affected by a substance. frontiersin.orgnih.govmdpi.com

Transcriptomics: This technology analyzes the expression of thousands of genes simultaneously to identify which genes are turned on or off in response to a toxicant. nih.govmdpi.com This can provide clues about the cellular processes that are being disrupted.

Proteomics: Proteomics focuses on identifying and quantifying the entire set of proteins in a cell or tissue. frontiersin.org Since proteins are the functional molecules of the cell, changes in their levels or modifications can directly indicate a toxic effect.

Metabolomics: This is the study of small molecules, or metabolites, within cells and tissues. uni-konstanz.de Metabolite profiles can provide a direct snapshot of the physiological state of a cell and can reveal disruptions in metabolic pathways. researchgate.netacs.org

While these technologies are widely applied in toxicology, specific transcriptomic, proteomic, or metabolomic studies focused on the toxicological pathways of this compound or even Iopamidol are not extensively reported in the available literature. Therefore, the application of these powerful techniques to elucidate the detailed molecular mechanisms of toxicity for these compounds represents an area for future research.

Table 1: Overview of Omics Technologies in Toxicology

| Omics Technology | Analyte | Key Information Provided |

| Transcriptomics | RNA | Gene expression changes (upregulation/downregulation) |

| Proteomics | Proteins | Changes in protein abundance, modifications, and interactions |

| Metabolomics | Metabolites | Alterations in metabolic pathways and cellular biochemistry |

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. mdpi.com It is a common mechanism of toxicity for many xenobiotics. mdpi.comnih.gov

Studies have demonstrated that Iopamidol can induce oxidative stress in various cell types, particularly renal cells. nih.govnih.gov The key findings include:

Activation of NADPH Oxidase: The enzyme NADPH oxidase, a major source of cellular ROS, has been shown to be activated by Iopamidol. Specifically, the Nox4 isoform of this enzyme is upregulated. nih.gov

Glutathione (B108866) Depletion: Oxidative stress can lead to the depletion of antioxidants like glutathione (GSH), which is a critical molecule for maintaining the cellular redox state. frontiersin.org

The immune system can be both a target and a mediator of toxicity. researchgate.net Inflammatory responses are a key part of the body's defense mechanism but can also contribute to tissue damage if they are excessive or prolonged. researchgate.netrsna.org

Experimental studies with Iopamidol have revealed its potential to modulate immunological and inflammatory responses:

Acute Inflammation: In animal models, Iopamidol has been shown to induce an acute inflammatory response. For instance, in a study involving the aspiration of contrast agents in rats, Iopamidol caused acute cellular inflammation in the lungs. nih.gov Another study involving injection into the gastric wall of mice also showed a significant acute inflammatory response. nih.gov

Hypersensitivity Reactions: Clinically, iodinated contrast media, including Iopamidol, are known to cause hypersensitivity reactions in some individuals, which are immune-mediated. fda.gov While the exact mechanisms are complex, they can involve the release of inflammatory mediators.

Cytokine Release: The interaction of contrast media with immune cells can potentially lead to the release of cytokines, which are signaling molecules that regulate inflammation. Studies with patients receiving interleukin-2 (B1167480) (IL-2) immunotherapy showed a higher prevalence of delayed reactions to Iopamidol, suggesting an interaction with the immune system. rsna.org

These findings indicate that an inflammatory response is a potential toxicological outcome of exposure to Iopamidol.

Table 2: Summary of Iopamidol-Induced Inflammatory Findings

| Experimental Model | Finding | Reference |

| Rat Lung Aspiration | Acute cellular inflammation | nih.gov |

| Mouse Gastric Wall Injection | Significant acute inflammatory response | nih.gov |

| Patients on IL-2 Therapy | Increased prevalence of delayed hypersensitivity reactions | rsna.org |

Oxidative Stress and Redox State Perturbations

Metabolic Fate Investigations in Research Models

Understanding the metabolic fate of a compound—how it is absorbed, distributed, metabolized, and excreted—is fundamental to toxicology. nih.gov

Biotransformation is the process by which the body chemically modifies a foreign compound, typically to make it more water-soluble and easier to excrete. fda.gov This process is often divided into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. fda.gov

For Iopamidol, extensive research has shown that it undergoes no significant metabolism, deiodination, or biotransformation in the body. fda.govnih.gove-lactancia.orgpharmacompass.com It is excreted from the body almost entirely unchanged, primarily through glomerular filtration by the kidneys. fda.gove-lactancia.org In individuals with normal renal function, 90% or more of the administered dose is excreted in the urine within 72 to 96 hours. fda.gove-lactancia.org

Given that this compound is a precursor to Iopamidol, it is plausible that if it were to enter the systemic circulation, it might be deacetylated to form Iopamidol. However, like Iopamidol itself, significant further metabolism of the core tri-iodinated benzene (B151609) ring structure is unlikely. The primary metabolic process would likely be the hydrolysis of the acetyl groups. Once converted to Iopamidol, it would follow the known excretion pathway of being eliminated unchanged by the kidneys. There is no evidence from the provided search results to suggest that this compound itself or its potential metabolite, Iopamidol, undergoes complex biotransformation to form a variety of other metabolites.

Enzyme Kinetics and Metabolic Pathway Regulation

There is a notable absence of published scientific literature detailing the enzyme kinetics or the regulation of metabolic pathways specifically for the compound this compound. Research and clinical documentation focus almost exclusively on its deacetylated successor, iopamidol, which is the active agent used in medical imaging. hres.canih.govunito.it

This compound is documented as a chemical intermediate in the synthesis of iopamidol. nih.gov The manufacturing process involves the creation of this compound, which is then hydrolyzed to produce the final, active compound, iopamidol. nih.gov As a result, this compound is not intended for administration in biological systems, and its interactions with enzymes and metabolic pathways have not been a subject of investigation.

The final product, iopamidol, is designed to be metabolically inert. Studies on iopamidol consistently show that it undergoes no significant metabolism, deiodination, or biotransformation in the body. hres.canih.govwalisongo.ac.id This metabolic stability is a crucial feature for a contrast agent, ensuring it passes through the body without interfering with normal biochemical processes and is excreted unchanged. nih.govwalisongo.ac.idnih.gov Given that the active drug is designed to not interact with metabolic enzymes, its acetylated precursor has not been a focus of kinetic or metabolic studies.

Due to the lack of available data, no detailed research findings or data tables on the enzyme kinetics of this compound can be provided.

Advanced Research Perspectives and Future Directions

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is providing deeper insights into the molecular structure and reactivity of Pentaacetyliopamidol and related compounds. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to predict molecular properties without the need for initial experimental work. researchgate.net

Development of Predictive Models for Precursor Performance

Predictive modeling is becoming an indispensable tool for forecasting the performance of precursors like this compound and for optimizing the synthesis of Iopamidol (B1672082). Machine learning and other computational models are being developed to predict various outcomes, from reaction yields to the risk of adverse reactions associated with the final contrast media.

One area of development is the use of machine learning to predict the spatial distribution of iodinated contrast media in the environment, which can inform risk assessments. researchgate.net In a clinical context, machine learning models are being built to predict patient-specific contrast enhancement in CT scans by integrating clinical data with pharmacokinetic models. nih.gov For example, a neural network model demonstrated significantly higher accuracy in predicting liver contrast enhancement compared to traditional pharmacokinetic models alone (R² = 0.61 vs. R² = 0.11). nih.gov

Furthermore, in silico tools are used to predict the potential mutagenicity of impurities that can arise during the synthesis of Iopamidol intermediates. nih.gov For example, quantitative structure-activity relationship (QSAR) models like Derek Nexus™ and Leadscope® have been used to screen for potential mutagenicity in impurities of 5-amino-2,4,6-triiodoisophthalic acid, a key starting material for this compound. nih.gov These predictive models help in identifying and controlling potentially harmful impurities early in the manufacturing process.

| Model Type | Application Area | Predicted Parameter | Reported Accuracy/Performance | Reference |

|---|---|---|---|---|

| Neural Network | Clinical Imaging | Liver Contrast Enhancement (HU) | R² = 0.61 | nih.gov |

| Random Forest | Environmental Risk | Spatial Distribution (HC50) | R² = 0.63 | researchgate.net |

| QSAR (e.g., Derek Nexus™) | Impurity Safety | Mutagenicity Potential | Flagged potential (Class 3 under ICH M7) | nih.gov |

Green Chemistry Principles in this compound Synthesis Research

The large-scale production of Iopamidol has prompted significant research into making the synthesis process, including the steps involving this compound, more environmentally sustainable. Green chemistry principles focus on reducing waste, using safer solvents, and improving energy efficiency. iupac.orgresearchgate.net

A major focus has been the replacement of hazardous reagents and solvents. iupac.org Traditional Iopamidol synthesis often uses noxious reagents like thionyl chloride and high-boiling-point solvents such as N,N-dimethylacetamide (DMAc), which is classified as reprotoxic. iupac.orgacs.org Researchers are actively exploring alternatives. One promising approach is the use of mechanochemistry, a solvent-free or low-solvent method that uses mechanical force to drive chemical reactions. acs.orgunito.it Studies have shown that mechanochemical methods, such as wet milling with safer solvents like acetonitrile (B52724), can produce Iopamidol in high yields (up to 89.4%) and represent a greener, more sustainable alternative to conventional methods. acs.orgunito.it

Another innovative green approach is the use of micellar catalysis, which enables reactions to be performed in water. nih.gov This has been successfully applied to the amidation step in Iopamidol synthesis, replacing aprotic polar solvents with water containing an industrial surfactant. nih.gov These advancements align with the broader goal of the pharmaceutical industry to reduce the environmental impact of drug manufacturing. researchgate.net

Emerging Technologies in Characterization and Analysis

The accurate characterization and analysis of this compound and its related compounds are critical for ensuring the quality and purity of the final Iopamidol product. A range of advanced analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of Iopamidol and its intermediates. nih.govacs.org It is used for purity testing, quantification, and stability studies, often coupled with a UV detector. nih.gov For more detailed structural elucidation and impurity profiling, mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS), are utilized. nih.govmdpi.comzghjkx.com.cn These methods allow for the detection and identification of trace-level intermediates and degradation products. zghjkx.com.cn

Other thermal and physical analysis techniques are also crucial. Thermogravimetric analysis (TGA) is used to study the thermal stability of the compounds, while techniques like scanning electron microscopy (SEM) and dynamic light scattering (DLS) provide information on the physical characteristics of the material, such as particle morphology and size distribution in solution. acs.orgresearchgate.net

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| HPLC-UV | Quantification and Purity | Concentration, Presence of Impurities | nih.govacs.org |

| LC-MS/MS | Impurity Identification | Molecular Weight and Structure of Trace Compounds | mdpi.comzghjkx.com.cn |

| FT-ICR-MS | Intermediate Analysis | High-Resolution Mass Data for Structural Elucidation | nih.gov |

| Thermogravimetric Analysis (TGA) | Stability Assessment | Thermal Degradation Profile | acs.org |

| NMR Spectroscopy | Structural Analysis | Conformational Equilibria and Atropisomerism | units.it |

Translational Research Implications

Research on this compound is fundamentally translational, as improvements in its synthesis and purity directly impact the clinical viability, safety, and efficacy of the final Iopamidol drug product. The goal of translational research in this context is to bridge the gap between preclinical chemical synthesis and clinical application.

A key aspect is the development of next-generation contrast agents with improved properties. While this compound is an intermediate for a well-established agent, the synthetic and analytical knowledge gained from its study is applicable to the development of novel agents. For example, research into nanoparticle-based iodinated contrast agents aims to overcome the limitations of current small-molecule agents, such as nephrotoxicity and short circulation times. nih.govbiorxiv.org These new agents, which may be based on structures derived from or inspired by existing ones, must undergo rigorous preclinical characterization, including large-scale synthesis optimization and toxicity studies, before they can be considered for clinical translation. nih.gov

The development of polymeric materials for delivering iodinated contrast agents is another area of translational research, aiming to increase circulation time and improve the specificity of CT imaging. acs.org Ultimately, the journey from a laboratory intermediate like this compound to a clinically approved product involves scaling up synthesis, ensuring purity, and demonstrating safety and efficacy, all of which are core components of translational science. nih.govnih.gov

Interdisciplinary Research Collaborations

The development and improvement of contrast agents like Iopamidol, starting from intermediates such as this compound, necessitate extensive interdisciplinary collaboration. nih.gov The complexity of the process, from chemical synthesis to clinical application, requires the integrated expertise of chemists, chemical engineers, pharmacologists, radiologists, and clinicians. ajronline.orgnih.gov

Successful management of contrast media in a clinical setting, for instance, relies on effective teamwork between radiologists, technologists, and nurses, often trained through interprofessional simulation programs. ajronline.org The development of safer and more effective agents is driven by collaborations between academic research institutions and pharmaceutical companies. nih.gov These partnerships bring together fundamental scientific discovery with industrial process development and regulatory expertise.

The challenges in interdisciplinary work, such as differing disciplinary languages and cultures, are recognized, but the benefits of integrating diverse methods and perspectives are crucial for innovation. nih.govresearchgate.net Such collaborations are essential for addressing complex issues, from optimizing synthetic routes in the lab to ensuring patient safety in the hospital, and are a key driver of progress in the field of medical imaging. nih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters to consider when designing a synthesis protocol for Pentaacetyliopamidol to ensure reproducibility?